TAT-amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

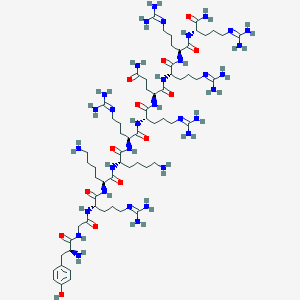

C64H119N33O13 |

|---|---|

Molecular Weight |

1558.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C64H119N33O13/c65-25-3-1-11-40(91-51(103)39(14-6-28-83-60(72)73)89-48(100)34-88-50(102)37(67)33-35-19-21-36(98)22-20-35)53(105)92-41(12-2-4-26-66)54(106)94-43(16-8-30-85-62(76)77)55(107)95-45(18-10-32-87-64(80)81)57(109)97-46(23-24-47(68)99)58(110)96-44(17-9-31-86-63(78)79)56(108)93-42(15-7-29-84-61(74)75)52(104)90-38(49(69)101)13-5-27-82-59(70)71/h19-22,37-46,98H,1-18,23-34,65-67H2,(H2,68,99)(H2,69,101)(H,88,102)(H,89,100)(H,90,104)(H,91,103)(H,92,105)(H,93,108)(H,94,106)(H,95,107)(H,96,110)(H,97,109)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)(H4,76,77,85)(H4,78,79,86)(H4,80,81,87)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

FHNRCIMBMGTCBF-AGVBWZICSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TAT-Amide Cellular Uptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-established cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1][2] The C-terminally amidated form, TAT-amide, is a common modification that neutralizes the C-terminal charge, which can enhance its metabolic stability and overall efficacy. This guide provides a comprehensive technical overview of the core mechanisms governing this compound cellular uptake, focusing on the intricate interplay of molecular interactions, signaling pathways, and experimental methodologies used to elucidate these processes.

Core Mechanisms of Cellular Uptake

The cellular entry of this compound is a multifaceted process that is not attributed to a single mechanism but rather a combination of pathways that can be influenced by the cargo, cell type, and peptide concentration. The primary modes of uptake are endocytosis and, to a lesser extent, direct translocation.

Endocytic Pathways

Endocytosis is the predominant mechanism for the cellular internalization of this compound and its conjugates.[3][4] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles.

1. Macropinocytosis: This is a key and widely reported endocytic pathway for TAT peptide uptake.[3] It is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes. The process is initiated by the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement and the formation of membrane ruffles that engulf the extracellular fluid containing the this compound.

2. Clathrin-Mediated Endocytosis: While macropinocytosis is a major route, some studies have also implicated clathrin-mediated endocytosis in TAT peptide internalization. This pathway involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles.

3. Caveolae-Mediated Endocytosis: Another endocytic route that has been suggested to play a role in TAT uptake is caveolae-mediated endocytosis, which involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

Direct Translocation

At higher concentrations, this compound may also directly translocate across the plasma membrane. This process is thought to involve the interaction of the peptide with the lipid bilayer, leading to membrane destabilization and the formation of transient pores through which the peptide can pass.

Quantitative Analysis of this compound Uptake

The efficiency of this compound mediated cellular uptake can be quantified using various techniques, with flow cytometry being a widely used method. The following tables summarize quantitative data from the literature, providing a comparative view of uptake efficiency under different conditions.

| Cell Line | Cargo | Uptake Efficiency (Fold Increase vs. Control) | Reference |

| HeLa | Avidin (68 kDa) | ~8-fold | |

| HeLa | Streptavidin (53 kDa) | Significantly higher than unconjugated | |

| A549 | Porphyrin | Higher than unconjugated porphyrin | |

| Jurkat | Fluorescein-tagged Tat | Time-dependent increase at 37°C | |

| B16-F10 | Doxorubicin-loaded liposomes | 43% viability (indicating high uptake and cytotoxicity) | |

| HeLa | Doxorubicin-loaded liposomes | 61% viability (indicating high uptake and cytotoxicity) |

Table 1: Comparative Uptake Efficiency of TAT-Conjugates in Various Cell Lines. This table illustrates the enhanced cellular uptake of different cargoes when conjugated to the TAT peptide across a range of cell lines.

| Inhibitor | Target Pathway | Effect on TAT Uptake | Reference |

| Amiloride | Macropinocytosis (Na+/H+ exchange) | Dose-dependent reduction | |

| Cytochalasin D | Macropinocytosis (Actin polymerization) | Dose-dependent reduction | |

| EIPA | Macropinocytosis (Na+/H+ exchange) | Robust inhibition (typically 25-100 µM) | |

| Wortmannin | PI3K (upstream of macropinocytosis) | Inhibition |

Table 2: Effect of Inhibitors on this compound Cellular Uptake. This table summarizes the impact of various pharmacological inhibitors on the cellular entry of TAT peptides, providing evidence for the involvement of specific endocytic pathways.

Experimental Protocols

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-TAT)

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

-

Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM). Incubate for 1-4 hours at 37°C. Include an untreated control.

-

Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate the live cell population based on forward and side scatter.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the cells treated with this compound and compare it to the MFI of the untreated control cells to quantify uptake.

Visualization of Cellular Uptake by Confocal Microscopy

Objective: To visualize the intracellular localization of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound

-

Cells seeded on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI for nuclear staining (optional)

-

Organelle-specific fluorescent probes (e.g., LysoTracker) (optional)

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.

-

Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound and incubate for the desired time at 37°C.

-

Washing: Gently wash the cells three times with warm PBS.

-

Live-Cell Imaging: Immediately image the live cells using a confocal microscope with the appropriate laser lines and filters.

-

Fixed-Cell Imaging (Optional):

-

After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

-

Incubate with DAPI and/or other organelle stains.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope.

-

Macropinocytosis Inhibition Assay

Objective: To determine the contribution of macropinocytosis to this compound uptake.

Materials:

-

Fluorescently labeled this compound

-

Cell line of interest

-

Macropinocytosis inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride - EIPA)

-

Fluorescent fluid-phase marker (e.g., TMR-dextran, 70,000 MW)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells as for the flow cytometry or confocal microscopy protocols.

-

Inhibitor Pre-treatment: Pre-incubate the cells with a range of concentrations of EIPA (e.g., 10-100 µM) in serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Co-incubation: Add the fluorescently labeled this compound (and/or TMR-dextran as a positive control for macropinocytosis) to the inhibitor-containing medium and incubate for 30-60 minutes at 37°C.

-

Washing: Place the plate on ice to stop endocytosis and wash the cells three times with ice-cold PBS.

-

Analysis: Quantify the uptake using flow cytometry or visualize the localization using confocal microscopy as described in the previous protocols. A significant reduction in this compound uptake in the presence of EIPA indicates the involvement of macropinocytosis.

Signaling Pathways and Visualizations

The interaction of this compound with the cell surface initiates a cascade of signaling events that orchestrate its uptake, particularly through macropinocytosis.

TAT-Initiated Macropinocytosis Signaling Pathway

The binding of cationic this compound to anionic HSPGs on the cell surface leads to the activation of small GTPases like Rac1 and Cdc42. These, in turn, activate p21-activated kinase 1 (PAK1). This signaling cascade converges on the regulation of the actin cytoskeleton. The process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, which plays a crucial role in actin remodeling. The culmination of these events is the formation of lamellipodia and membrane ruffles that fold back on themselves to create macropinosomes, engulfing the this compound.

Caption: Signaling cascade of this compound induced macropinocytosis.

Experimental Workflow for Quantifying this compound Uptake

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound cellular uptake.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ldbiopharma.com [ldbiopharma.com]

- 4. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAT-Amide: Structure, Function, and Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Trans-Activator of Transcription (TAT) peptide, with a particular focus on its C-terminally amidated form (TAT-amide). We delve into its structure, mechanism of action as a cell-penetrating peptide (CPP), and its application in the intracellular delivery of therapeutic and diagnostic agents. This document synthesizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its cellular uptake pathways and experimental workflows.

Structure of this compound

The TAT peptide is derived from the trans-activating transcriptional activator protein of the Human Immunodeficiency Virus type 1 (HIV-1). The core sequence responsible for its cell-penetrating properties is a short, highly cationic region.

1.1. Amino Acid Sequence:

The most commonly utilized TAT peptide sequence is:

YGRKKRRQRRR

An extended version also frequently used is:

GRKKRRQRRR

1.2. The Amide Modification:

This compound refers to the modification of the C-terminus of the TAT peptide, where the terminal carboxylic acid group (-COOH) is replaced with an amide group (-CONH₂). This seemingly minor chemical alteration has significant implications for the peptide's stability and, consequently, its efficacy as a drug delivery vector. The amidation neutralizes the negative charge of the C-terminus, which can protect the peptide from degradation by exopeptidases, thereby increasing its biological half-life.

1.3. Structural Characteristics:

The TAT peptide is characterized by a high density of basic amino acids, namely arginine (Arg) and lysine (Lys). This gives the peptide a strong positive charge at physiological pH, which is crucial for its initial interaction with the negatively charged cell membrane. Structurally, the basic region of the TAT protein is suggested to form an alpha-helix, which is involved in its interaction with the trans-activation response element (TAR) RNA.

Function of this compound as a Cell-Penetrating Peptide

The primary function of this compound is to act as a molecular transporter, facilitating the entry of a wide range of cargo molecules into living cells, a process often referred to as "protein transduction."

2.1. Mechanism of Cellular Uptake:

The precise mechanism of TAT peptide uptake is a subject of ongoing research, with evidence supporting multiple pathways. The initial step involves the electrostatic interaction of the cationic TAT peptide with negatively charged heparan sulfate proteoglycans on the cell surface. Following this initial binding, the peptide and its cargo are internalized primarily through endocytic pathways.

-

Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of TAT-conjugated cargo. The process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the TAT-cargo complex.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is another significant route for TAT peptide internalization.

There is also some evidence for direct translocation across the plasma membrane, particularly for the peptide alone or when conjugated to small cargo. However, for larger cargo molecules, endocytosis is considered the predominant mechanism.

2.2. Intracellular Trafficking and Cargo Release:

Once inside the cell within endosomes, the TAT-cargo conjugate must escape into the cytoplasm to reach its target. This endosomal escape is a critical and often rate-limiting step in the delivery process. The exact mechanism of endosomal escape is not fully elucidated but is thought to involve the proton sponge effect or destabilization of the endosomal membrane by the peptide.

Quantitative Data on TAT-Mediated Delivery

The efficiency of TAT-mediated cellular uptake can be influenced by several factors, including the cell type, the nature and size of the cargo, and the specific TAT peptide sequence and modifications.

Table 1: Comparative Cellular Uptake of TAT with Other Cell-Penetrating Peptides for Protein Cargo

| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Uptake Efficiency (relative to control) |

| Tat | Avidin (68 kDa) | HeLa | ~8-fold increase |

| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase |

| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase |

| pVEC | Avidin (68 kDa) | HeLa | ~3-fold increase |

| Tat | Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated |

Note: The uptake efficiency is often measured as the fold increase in intracellular fluorescence or protein concentration compared to the cargo protein alone. The method of conjugation or complex formation can significantly impact delivery efficiency.

Table 2: Variety of Cargo Delivered by TAT Peptides

| Cargo Type | Examples |

| Small Molecules | Fluorescent dyes (e.g., Fluorescein, TAMRA), anticancer drugs (e.g., Doxorubicin) |

| Peptides | Bioactive peptides, enzyme inhibitors |

| Proteins | Antibodies, enzymes (e.g., Cre recombinase), fluorescent proteins (e.g., GFP) |

| Nucleic Acids | Plasmid DNA, siRNA, oligonucleotides |

| Nanoparticles | Quantum dots, liposomes, metallic nanoparticles |

While extensive quantitative data for this compound specifically is limited, the amidation is generally accepted to enhance stability and, therefore, overall delivery efficacy compared to the carboxylated form.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

4.1. Protocol for Quantitative Analysis of Cellular Uptake by Flow Cytometry:

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized a fluorescently labeled this compound conjugate and the mean fluorescence intensity of the cell population.

-

Cell Preparation:

-

Seed cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Culture cells overnight in appropriate growth medium.

-

-

Treatment:

-

Prepare solutions of fluorescently labeled this compound conjugate (e.g., FITC-TAT-amide) at various concentrations in serum-free medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the this compound conjugate solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Include a control group of cells treated with the fluorescent label alone.

-

-

Washing and Cell Detachment:

-

After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.

-

To differentiate between membrane-bound and internalized peptide, an acid wash step (e.g., with a glycine-HCl buffer, pH 2.5) can be included.

-

Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to avoid enzymatic degradation of surface-bound peptides.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

To quench the fluorescence of membrane-bound conjugates, trypan blue can be added to the cell suspension just before analysis.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

4.2. Protocol for Serum Stability Assay of this compound:

This protocol is designed to assess the stability of this compound in the presence of serum proteases.

-

Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Thaw human or fetal bovine serum and centrifuge to remove any precipitates.

-

Pre-warm the serum to 37°C.

-

-

Incubation:

-

Add the this compound stock solution to the pre-warmed serum to a final desired concentration (e.g., 10 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

-

-

Protein Precipitation:

-

To stop the enzymatic degradation, immediately add a protein precipitating agent to the aliquots (e.g., ice-cold acetonitrile or trichloroacetic acid).

-

Vortex and incubate on ice for at least 20 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated serum proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the peptide.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the peptide peak area at an appropriate wavelength (e.g., 220 nm).

-

The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point.

-

The half-life of the peptide in serum can then be determined.

-

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of this compound Cellular Uptake:

The following diagram illustrates the proposed clathrin-mediated endocytosis pathway for this compound and its cargo.

Caption: Clathrin-mediated endocytosis of this compound-cargo complex.

5.2. Experimental Workflow for Cellular Uptake Analysis:

The following diagram outlines the general workflow for a fluorescence microscopy-based cellular uptake experiment.

Caption: Workflow for fluorescence microscopy-based uptake assay.

Conclusion and Future Directions

This compound stands as a powerful and versatile tool for overcoming the cell membrane barrier, enabling the intracellular delivery of a diverse array of molecules. Its cationic nature and the stabilizing effect of C-terminal amidation contribute to its efficacy as a cell-penetrating peptide. While the primary uptake mechanism involves endocytosis, further research is needed to fully elucidate the process of endosomal escape, which remains a key challenge in maximizing the therapeutic potential of TAT-mediated delivery. Future advancements in the field may focus on developing TAT analogues with enhanced cell specificity and improved endosomal escape properties, further solidifying the role of TAT-based systems in the future of drug delivery and biomedical research.

The TAT Peptide: A Technical Guide to its Discovery, History, and Application as a Drug Delivery Vector

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus-1 (HIV-1) trans-activating transcriptional activator (TAT) protein is a potent regulatory protein essential for viral replication. In 1988, independent research groups led by Alan D. Frankel and Carl O. Pabo, and Michael Green and Paul M. Loewenstein, made the groundbreaking discovery that the TAT protein could efficiently penetrate living cells. This seminal finding laid the foundation for the identification of the TAT peptide, a short, arginine-rich motif within the TAT protein, as the domain responsible for this remarkable cell-penetrating property. Over the past three decades, the TAT peptide has been extensively studied and developed into one of the most widely used cell-penetrating peptides (CPPs) for the intracellular delivery of a broad range of cargo molecules, from small drugs to large proteins and nanoparticles. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the TAT peptide, offering researchers a comprehensive resource to support their own investigations in the field of drug delivery.

The Initial Discovery: A Serendipitous Finding

The ability of the TAT protein to enter cells was discovered serendipitously during studies aimed at understanding its role in HIV-1 replication. Researchers observed that when purified TAT protein was added to the culture medium of cells containing a reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter, it was able to enter the cells and activate the expression of the reporter gene.[1][2] This trans-activation was significantly enhanced by the presence of lysosomotropic agents such as chloroquine, which suggested that the protein was being taken up through an endocytic pathway and that preventing lysosomal degradation improved its efficacy.[2]

Identification of the Protein Transduction Domain (PTD)

Subsequent research focused on identifying the specific region of the TAT protein responsible for its cell-penetrating ability. Through mutagenesis and peptide truncation studies, the minimal sequence required for this "protein transduction" was pinpointed to a short, highly basic region. This sequence, known as the TAT protein transduction domain (PTD), is rich in arginine residues. The most commonly used TAT peptide sequence is derived from amino acids 47-57 of the HIV-1 TAT protein and has the sequence YGRKKRRQRRR.[3]

Mechanism of Cellular Uptake

The precise mechanism by which the TAT peptide traverses the cell membrane has been a subject of intense investigation and some initial controversy.

Initial Hypothesis vs. Current Understanding

The Role of Cell Surface Proteoglycans

The initial step in TAT peptide uptake involves electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is crucial for concentrating the peptide at the cell surface and initiating the endocytic process. While HSPGs are major players, evidence also suggests that other cell surface molecules may be involved, as TAT peptide uptake can still occur in cells deficient in HSPGs.

The signaling pathway for TAT peptide uptake can be summarized as follows:

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and cellular uptake of the TAT peptide.

Solid-Phase Peptide Synthesis (SPPS) of TAT Peptide

The TAT peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

DCM (Dichloromethane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

-

Washing: Wash the resin extensively with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT peptide sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

TAT Peptide-Cargo Conjugation

The TAT peptide can be conjugated to a variety of cargo molecules through different chemical strategies. A common method involves the reaction between a maleimide-activated TAT peptide and a thiol-containing cargo.

Materials:

-

Purified TAT peptide with a C-terminal cysteine

-

Thiol-containing cargo molecule

-

Maleimide activation reagent (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.4)

-

Desalting column

-

Quenching reagent (e.g., β-mercaptoethanol)

Procedure:

-

Activate TAT Peptide: Dissolve the TAT peptide in conjugation buffer and add a molar excess of the maleimide activation reagent. Incubate at room temperature.

-

Remove Excess Reagent: Purify the activated TAT peptide using a desalting column.

-

Conjugation Reaction: Immediately mix the activated TAT peptide with the thiol-containing cargo in conjugation buffer. Incubate at room temperature or 4°C.

-

Quench Reaction: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

-

Purify Conjugate: Purify the TAT-cargo conjugate using RP-HPLC.

Cellular Uptake Assay using Flow Cytometry

Flow cytometry is a high-throughput method to quantify the cellular uptake of fluorescently labeled TAT-cargo conjugates.

Materials:

-

Cells in culture (e.g., HeLa, Jurkat)

-

Fluorescently labeled TAT-cargo conjugate (e.g., FITC-labeled)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA or a non-enzymatic cell dissociation solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at various concentrations and for different time points.

-

Washing: Wash the cells with ice-cold PBS to remove non-internalized conjugate.

-

Cell Detachment: Detach the cells using trypsin-EDTA or a non-enzymatic solution.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity.

HIV-1 LTR-Luciferase Reporter Assay for TAT Activity

This assay measures the functional activity of internalized TAT protein by quantifying its ability to trans-activate a reporter gene under the control of the HIV-1 LTR.

Materials:

-

Reporter cell line (e.g., 1G5 Jurkat cells or TZM-bl HeLa cells) containing a stably integrated HIV-1 LTR-luciferase construct.

-

Purified TAT protein or TAT-cargo conjugate.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a multi-well plate.

-

Treatment: Add the purified TAT protein or TAT-cargo conjugate to the cell culture medium at various concentrations. For enhanced uptake, cells can be co-incubated with an endosomolytic agent like chloroquine (typically at a final concentration of 50-100 µM).

-

Incubation: Incubate the cells for a sufficient period to allow for TAT uptake and luciferase expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

Quantitative Data on TAT Peptide Transduction Efficiency

The efficiency of TAT-mediated delivery can vary depending on the cell type, the nature and size of the cargo, and the experimental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Transduction Efficiency of TAT-fused Proteins in Different Cell Lines

| Cargo Protein | Cell Line | Uptake Efficiency (relative to control) | Reference |

| Avidin (68 kDa) | HeLa | ~8-fold increase | |

| Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated | |

| β-galactosidase (116 kDa) | Various tissues in mice | Detected in all tissues after i.p. injection | |

| Green Fluorescent Protein (GFP) | PC12 and primary astrocytes | Significant transduction | |

| Cre Recombinase | HEK293T reporter cells | 50% GFP expression with 100 Units/mL |

Table 2: Comparative Uptake of Different Cell-Penetrating Peptides

| Peptide | Relative Uptake Efficiency | Cell Lines Tested | Reference |

| Polyarginine (R8/R9) | High (10-30x > Tat) | HeLa, A549, CHO | |

| TAT | Moderate | HeLa, A549, CHO | |

| Penetratin | Lower than TAT | HeLa | |

| Transportan | Higher than TAT | HeLa |

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in the design and execution of experiments. The following diagrams are provided in the DOT language for Graphviz.

Workflow for TAT-Cargo Conjugation and Cellular Uptake Analysis

References

The Biophysical Landscape of TAT-Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 trans-activator of transcription (TAT) peptide, a short, positively charged sequence, has garnered significant attention in the field of drug delivery due to its remarkable ability to traverse cellular membranes. This property, inherent to a class of molecules known as cell-penetrating peptides (CPPs), allows TAT to act as a molecular vehicle for a diverse array of cargo, including small molecules, proteins, and nucleic acids. A common and strategic modification to the native TAT peptide is C-terminal amidation, resulting in a "TAT-amide." This seemingly subtle alteration neutralizes the C-terminal carboxylate group, profoundly influencing the peptide's biophysical characteristics. This technical guide provides a comprehensive overview of the core biophysical properties of TAT-amides, detailing their structure, membrane translocation capabilities, stability, and cytotoxicity. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic and diagnostic agents.

Structural and Physicochemical Properties

The fundamental TAT peptide sequence responsible for cell penetration is typically derived from amino acids 47-57 (YGRKKRRQRRR). The high density of arginine and lysine residues imparts a strong positive charge at physiological pH, a key determinant of its interaction with negatively charged cell membranes. The amidation of the C-terminus further refines its physicochemical profile.

Table 1: Physicochemical Properties of a Representative this compound Peptide

| Property | Value | Reference |

| Sequence | YGRKKRRQRRR-NH2 | [Generic] |

| Molecular Weight | ~1550 Da | [Generic] |

| Isoelectric Point (pI) | High (typically >12) | [Generic] |

| Charge at pH 7.4 | Highly Positive | [Generic] |

| C-terminal Modification | Amidation | [Generic] |

Membrane Translocation and Cellular Uptake

The primary function of a this compound as a delivery vector hinges on its ability to cross the plasma membrane. The precise mechanism of this translocation is a subject of ongoing research, with evidence suggesting multiple pathways are involved.

Interaction with the Cell Membrane

The initial step in cellular uptake involves the electrostatic interaction between the cationic this compound and the anionic components of the cell surface, primarily heparan sulfate proteoglycans (HSPGs).[1] This binding is a prerequisite for subsequent internalization. The affinity of the TAT protein transduction domain (PTD) for heparan sulfate has been quantified, with a dissociation constant (Kd) in the micromolar range, indicating a strong interaction.[1]

Table 2: Binding Affinity of TAT-PTD

| Binding Partner | Dissociation Constant (Kd) | Method | Reference |

| Heparan Sulfate | (6.0 ± 0.6) x 105 M-1 (Binding Constant K0) | Isothermal Titration Calorimetry (ITC) | [1] |

Internalization Pathways

Following membrane binding, TAT-amides can enter the cell through several mechanisms:

-

Direct Penetration: At high concentrations, TAT peptides are thought to be capable of directly crossing the lipid bilayer in an energy-independent manner. This process may involve transient pore formation.

-

Endocytosis: A significant body of evidence points to energy-dependent endocytic pathways as the primary route of entry, particularly for TAT-cargo conjugates. Macropinocytosis, a form of fluid-phase endocytosis, is a prominently implicated mechanism.[2] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide and its associated cargo from the extracellular medium.

Below is a diagram illustrating the proposed cellular uptake pathways of TAT-amides.

Caption: Proposed cellular uptake pathways of TAT-amides.

Stability of TAT-Amides

The in vivo efficacy of any peptide-based therapeutic is intrinsically linked to its stability in biological fluids. The amide modification at the C-terminus plays a crucial role in enhancing the metabolic stability of TAT peptides.

Proteolytic Degradation

Peptides are susceptible to degradation by proteases present in biological environments such as serum and the gastrointestinal tract. Exopeptidases, which cleave amino acids from the termini of peptides, are particularly aggressive. The C-terminal amide bond in TAT-amides renders them resistant to the action of many carboxypeptidases, thereby prolonging their half-life.

Stability in Biological Fluids

Table 3: General Stability of Peptides in Simulated Biological Fluids

| Fluid | Key Degrading Enzymes | General Effect of C-terminal Amidation |

| Simulated Gastric Fluid (SGF) | Pepsin | Increased stability against carboxypeptidases |

| Simulated Intestinal Fluid (SIF) | Trypsin, Chymotrypsin, Elastase | Increased stability against carboxypeptidases |

| Human Serum | Various proteases | Increased half-life |

Cytotoxicity

A critical consideration for any drug delivery vector is its potential for cytotoxicity. The cytotoxicity of TAT-amides is generally low at concentrations typically used for cargo delivery, but it is dose-dependent. High concentrations can lead to membrane disruption and cell death.

Table 4: Representative Cytotoxicity (IC50) Values for Various Compounds on Different Cell Lines

| Cell Line | Compound | IC50 Value | Reference |

| HeLa | Doxorubicin | 3.1 µM | [3] |

| HeLa | ICD-85 NPs | 15.5 ± 2.4 µg/mL (at 72h) | |

| HEK293 | Tannic Acid | 8.9 µM | |

| Jurkat | N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (4a, 4b, 4c, 4f) | 0.63-0.69 µM |

Note: The IC50 values presented are for various compounds and are intended to provide a general reference for cytotoxicity levels in these cell lines. Specific IC50 values for TAT-amides can vary depending on the specific sequence, cargo, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of TAT-amides.

This compound Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Cell Permeability Assay

Protocol: Caco-2 Cell Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Apical to Basolateral Permeability (A-B):

-

Add the this compound solution to the apical (upper) chamber of the Transwell insert.

-

At specified time points, collect samples from the basolateral (lower) chamber.

-

-

Basolateral to Apical Permeability (B-A):

-

Add the this compound solution to the basolateral chamber.

-

At specified time points, collect samples from the apical chamber.

-

-

Quantification: Quantify the concentration of the this compound in the collected samples using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy if the peptide is labeled.

-

Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor chamber.

Caption: Workflow for Caco-2 Cell Permeability Assay.

Cytotoxicity Assays

Protocol: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound for a specified period.

-

Controls: Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm) using a microplate reader.

-

Cytotoxicity Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol: WST-1 (Water-Soluble Tetrazolium Salt-1) Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the this compound.

-

WST-1 Addition: Add the WST-1 reagent to each well.

-

Incubation: Incubate the plate at 37°C for a period of time (typically 1-4 hours). During this time, mitochondrial dehydrogenases in viable cells will cleave the WST-1 to a soluble formazan dye.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 450 nm.

-

Viability Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Peptide Stability Assay

Protocol: Stability in Simulated Gastric Fluid (SGF)

-

SGF Preparation: Prepare SGF according to the United States Pharmacopeia (USP) guidelines, which typically includes sodium chloride, hydrochloric acid to adjust the pH to around 1.2, and pepsin.

-

Peptide Incubation: Incubate the this compound in the prepared SGF at 37°C.

-

Time Points: At various time points, take aliquots of the incubation mixture.

-

Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Analysis: Analyze the amount of intact this compound remaining at each time point using RP-HPLC or LC-MS.

-

Half-Life Calculation: Determine the degradation rate and calculate the half-life of the peptide in SGF.

Conclusion

TAT-amides represent a refined and promising class of cell-penetrating peptides for drug delivery applications. Their C-terminal amidation confers enhanced metabolic stability without compromising their inherent ability to traverse cellular membranes. A thorough understanding of their biophysical properties, including their interactions with cell membranes, mechanisms of uptake, stability in biological fluids, and cytotoxic potential, is paramount for the rational design and successful development of this compound-based therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers to further explore and harness the potential of these remarkable molecular transporters. As research continues to unravel the intricacies of their biological interactions, TAT-amides are poised to play an increasingly significant role in the future of medicine.

References

- 1. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The half-lives of serum immunoglobulins in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

Navigating the Cellular Maze: An In-depth Technical Guide to TAT-Amide Cell Entry Pathways

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, a short, arginine-rich cell-penetrating peptide (CPP), has emerged as a powerful tool for intracellular delivery of a wide range of therapeutic and diagnostic agents. Its ability to traverse the plasma membrane, a significant barrier for most macromolecules, has made it a subject of intense research. This technical guide provides a comprehensive overview of the cellular entry mechanisms of TAT-amide, detailing the experimental protocols used to elucidate these pathways and presenting quantitative data to inform future research and development.

Core Mechanisms of this compound Cellular Entry

The cellular uptake of this compound is a complex process that does not rely on a single, universal mechanism. Instead, it is a multifaceted process influenced by several factors including the nature and size of the conjugated cargo, the concentration of the this compound conjugate, and the specific cell type being investigated. The primary entry pathways can be broadly categorized into two main routes: direct translocation across the plasma membrane and endocytosis .[1][2]

Direct Translocation

Direct translocation is an energy-independent process where the TAT peptide traverses the lipid bilayer directly. This mechanism is thought to involve the formation of transient pores or membrane destabilization.[1] The initial interaction is driven by the electrostatic attraction between the positively charged arginine residues of the TAT peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4] This interaction is believed to induce a conformational change in the peptide, facilitating its insertion into and subsequent passage through the membrane.

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the this compound conjugate, enclosing it within a vesicle. Several distinct endocytic pathways have been implicated in this compound uptake:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling. It is considered a major pathway for the internalization of TAT and its conjugates, particularly larger cargo.

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. Some studies have shown that the uptake of unconjugated TAT peptide can be partially inhibited by blockers of CME, suggesting its involvement.

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. While some reports have suggested a role for this pathway, particularly for TAT-fusion proteins, other studies indicate it is not essential for the uptake of unconjugated TAT peptide.

The prevailing evidence suggests that for many TAT-cargo conjugates, internalization occurs predominantly through endocytic pathways, with macropinocytosis often playing a significant role.

Quantitative Analysis of this compound Uptake

The efficiency and kinetics of this compound uptake are critical parameters for its application in drug delivery. The following tables summarize quantitative data from various studies.

Uptake Efficiency of TAT-Fusion Proteins

| Cargo Protein | Cell Line | Fold Increase in Uptake (Compared to Cargo Alone) | Reference(s) |

| Green Fluorescent Protein (GFP) | Primary Astrocytes | Significant enhancement | |

| Avidin (68 kDa) | HeLa | ~8-fold | |

| Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated | |

| Porphyrin | A549 | Higher tumor uptake in vivo (6.32 ± 1.24% IA/g vs 2.45 ± 0.88% IA/g) |

Effect of Endocytosis Inhibitors on this compound Uptake

| Inhibitor | Target Pathway | Cell Line | Concentration | % Inhibition (approx.) | Reference(s) |

| Chlorpromazine | Clathrin-Mediated Endocytosis | HeLa | 10 µM | Partial Inhibition | |

| Filipin | Caveolae-Mediated Endocytosis | HeLa | 1 µg/mL | Little to no effect | |

| Amiloride | Macropinocytosis | MDA-MB-231 | 50 µM | >50% | |

| Cytochalasin D | Macropinocytosis/Actin Polymerization | HeLa | 5 µM | Inhibition observed | |

| Methyl-β-cyclodextrin (MβCD) | Lipid Raft-Dependent Endocytosis | HeLa | 10 mM | Attenuated uptake |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound cell entry pathways.

Quantification of this compound Uptake by Flow Cytometry

Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled this compound conjugate and the mean fluorescence intensity of the cell population.

Materials:

-

Fluorescently labeled this compound conjugate (e.g., FITC-TAT)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA or non-enzymatic cell dissociation solution

-

Trypan Blue solution (0.4%)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Remove the culture medium and incubate the cells with various concentrations of the fluorescently labeled this compound conjugate in serum-free medium for the desired time points (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

-

Washing: After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugates.

-

Cell Detachment: Detach the cells from the plate using trypsin-EDTA or a non-enzymatic cell dissociation solution.

-

Quenching of Surface Fluorescence: To differentiate between membrane-bound and internalized peptide, resuspend the cells in a solution containing Trypan Blue (e.g., 0.2% w/v) and incubate on ice for 5-10 minutes. Trypan Blue will quench the fluorescence of the externally bound conjugates.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population based on forward and side scatter profiles. Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.

Visualization of this compound Internalization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled this compound conjugates, providing qualitative evidence of internalization and trafficking.

Materials:

-

Fluorescently labeled this compound conjugate (e.g., TAMRA-TAT)

-

Cell culture medium

-

PBS

-

Paraformaldehyde (4%) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

-

Treatment: Replace the culture medium with a solution containing the fluorescently labeled this compound conjugate at the desired concentration and incubate for the specified time at 37°C.

-

Washing: After incubation, wash the cells three times with PBS to remove unbound conjugate.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with a permeabilization buffer for 10 minutes at room temperature.

-

Nuclear Staining: Incubate the cells with a nuclear stain according to the manufacturer's instructions.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the respective channels for the this compound conjugate and the nuclear stain. Z-stack imaging can be performed to confirm intracellular localization.

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathways of this compound Entry

Caption: Proposed cell entry pathways for this compound.

Experimental Workflow for Investigating this compound Uptake

Caption: Workflow for quantitative and qualitative analysis of this compound uptake.

Conclusion

The cellular uptake of this compound is a dynamic and multifaceted process involving both direct translocation and various endocytic pathways. The choice of pathway is highly dependent on the experimental conditions and the nature of the cargo. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and optimization of TAT-based delivery systems for therapeutic and research applications. By leveraging this knowledge, scientists and drug developers can better harness the potential of this compound to overcome the cellular barrier and deliver transformative molecules to their intracellular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Dance at the Gate: A Technical Guide to TAT-Amide Interactions with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier is the single greatest challenge in the development of large-molecule therapeutics. Among the most promising tools to emerge in this field are cell-penetrating peptides (CPPs), short amino acid sequences capable of traversing the membrane and delivering a wide array of molecular cargo. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is one of the most well-studied and efficient CPPs. Its cationic sequence, rich in arginine and lysine residues, is the key to its remarkable cell entry capabilities.

This technical guide provides an in-depth exploration of the interaction between the TAT peptide and the cell membrane. We will focus on the mechanisms of entry, the signaling pathways involved, and the quantitative aspects of this interaction. Particular attention is given to the common use of C-terminal amidation in synthetic TAT peptides—a modification that neutralizes the negative charge of the C-terminal carboxyl group, preserving the peptide's overall cationic nature and enhancing its proteolytic stability. While the literature often refers to the "TAT peptide" generically, it is this amidated form that is most frequently employed in research and development.

Mechanisms of TAT-Amide Entry: A Multi-Pathway Approach

The entry of this compound into a cell is not a single event but a complex process that can occur through multiple, often competing, pathways. The predominant mechanism can depend on various factors, including TAT concentration, the nature and size of its cargo, and the specific cell type. The primary pathways are direct translocation and endocytosis.

Direct Translocation (Energy-Independent)

At high concentrations, this compound is believed to be capable of direct translocation across the lipid bilayer. This process is thought to be energy-independent and involves a direct physical interaction with the membrane components.

-

Electrostatic Interaction: The process begins with the electrostatic attraction between the positively charged guanidinium groups of the TAT's arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs) and the phosphate head groups of membrane phospholipids.[1]

-

Membrane Destabilization and Pore Formation: Following this initial binding, the peptide is thought to induce transient, localized destabilization of the membrane. Molecular dynamics simulations and experimental evidence suggest that TAT can generate negative Gaussian curvature, leading to the formation of transient pores or toroidal pores through which the peptide and small cargo can pass directly into the cytoplasm.[1]

Endocytosis (Energy-Dependent)

At lower, more physiologically relevant concentrations, the primary route of entry for this compound and its cargo is endocytosis. This is an active, energy-dependent process confirmed by studies showing that uptake is significantly inhibited at low temperatures (4°C) or upon depletion of cellular ATP. The two main endocytic pathways implicated are macropinocytosis and clathrin-mediated endocytosis.

-

Macropinocytosis: This is often considered the main endocytic pathway for TAT and its larger cargo. It is a non-specific process of fluid-phase uptake involving significant actin cytoskeleton rearrangement to form large, irregular vesicles called macropinosomes. The process is initiated by TAT binding to the cell surface, which triggers a signaling cascade.

-

Clathrin-Mediated Endocytosis: Some studies have also shown the involvement of clathrin-coated pits in TAT uptake, a receptor-mediated process that internalizes specific molecules into smaller, uniform vesicles.

The logical flow of these entry mechanisms is visualized below.

Quantitative Analysis of TAT-Membrane Interactions

Quantifying the binding and uptake of TAT is crucial for comparing its efficiency across different conditions and for the rational design of drug delivery systems.

Binding Affinity

The initial electrostatic interaction with the membrane can be quantified by the dissociation constant (Kd), where a lower Kd value indicates higher binding affinity. Studies using model membranes (liposomes) provide valuable insights into these interactions.

| Peptide | Membrane Composition | Method | Dissociation Constant (Kd) | Reference |

| TAT | POPC (Neutral Liposomes) | Second Harmonic Generation (SHG) | 7.5 ± 2.0 µM | [2] |

| TAT | POPG (Anionic Liposomes) | Second Harmonic Generation (SHG) | 29.0 ± 4.0 µM | [2] |

| TAT | Salmon Sperm DNA | Isothermal Titration Calorimetry | 126 nM | [3] |

Note: The higher affinity for anionic POPG vesicles might seem counterintuitive but can be influenced by experimental conditions and the complexity of peptide-lipid interactions beyond simple charge attraction. The extremely high affinity for DNA highlights the peptide's ultimate nuclear localization tendency.

Cellular Uptake Efficiency

Cellular uptake is typically measured by flow cytometry or fluorescence microscopy, quantifying the amount of fluorescently labeled TAT peptide inside cells. Efficiency varies significantly with cell type, cargo, and peptide concentration.

| Peptide/Conjugate | Cell Line | Concentration | Method | Result (Relative to Control) | Reference |

| Rhodamine-TAT | HeLa | 5 µM | Flow Cytometry | ~10-fold increase in GeoMean Fluorescence | |

| Rhodamine-TAT | A549 | 5 µM | Flow Cytometry | ~12-fold increase in GeoMean Fluorescence | |

| Rhodamine-TAT | CHO | 5 µM | Flow Cytometry | ~15-fold increase in GeoMean Fluorescence | |

| TAT-GFP | PC12 (undifferentiated) | 100 µg/mL | Flow Cytometry | ~150% increase in GeoMean Fluorescence | |

| TAT-GFP | PC12 (differentiated) | 100 µg/mL | Flow Cytometry | ~250% increase in GeoMean Fluorescence | |

| cGFP-TAT | C26 | 30 µM | Fluorescence Quantification | ~1.8 x 105 MFI (in cell after 4h) | |

| lGFP-TAT | C26 | 30 µM | Fluorescence Quantification | ~1.2 x 105 MFI (in cell after 4h) |

Signaling Pathway: The Macropinocytosis Cascade

The induction of macropinocytosis by TAT is not a passive process; it involves the activation of a specific intracellular signaling cascade that drives actin polymerization and membrane ruffling. A key pathway involves the activation of the small GTPase Rac1 and its downstream effector, p21-activated kinase 1 (Pak1) .

-

Initiation: Binding of TAT to cell surface HSPGs is thought to trigger signaling events.

-

Rac1 Activation: This leads to the activation of Rac1, a master regulator of the actin cytoskeleton.

-

Pak1 Activation: Activated Rac1, in turn, activates Pak1.

-

Cytoskeletal Rearrangement: Pak1 phosphorylates multiple downstream targets that orchestrate the reorganization of actin filaments.

-

Membrane Ruffling & Cup Formation: This results in the formation of large, outward protrusions of the plasma membrane (ruffles), which then curve back to form a macropinocytic cup.

-

Vesicle Closure: The cup closes to form a large, fluid-filled vesicle (a macropinosome) containing the TAT peptide and its cargo, which then traffics into the cell.

This signaling cascade is depicted in the diagram below.

Key Experimental Protocols

Accurate and reproducible quantification of this compound uptake is essential. Below are detailed methodologies for two common and powerful techniques.

Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of both the percentage of cells that have internalized the peptide and the mean fluorescence intensity (MFI) of the cell population.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete culture medium

-

24-well tissue culture plates

-

Fluorescently labeled this compound (e.g., TMR-TAT, FITC-TAT)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA or non-enzymatic cell dissociation solution

-

Trypan Blue solution (0.2% w/v)

-

Flow cytometer

Methodology:

-

Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

-

Treatment: Aspirate the culture medium. Wash cells once with serum-free medium. Add fresh serum-free medium containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM). Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Washing: Aspirate the treatment solution. Wash the cells three times with 1 mL of ice-cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add trypsin-EDTA or a non-enzymatic cell dissociation solution to detach the cells. The use of trypsin also helps cleave any remaining surface-bound peptides.

-

Quenching (Optional but Recommended): To differentiate between membrane-bound and truly internalized peptide, resuspend the cell pellet in PBS containing Trypan Blue. Incubate for 5-10 minutes on ice. Trypan Blue will quench the fluorescence of surface-bound fluorophores.

-

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, acquiring at least 10,000 events per sample. Gate on the live cell population and quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI).

Protocol: Visualization of Internalization by Confocal Microscopy

This protocol allows for the qualitative assessment of this compound internalization and its subcellular localization.

Materials:

-

Cells of interest

-

Glass-bottom dishes or coverslips

-

Fluorescently labeled this compound

-

PBS

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Organelle-specific stains (e.g., LysoTracker for lysosomes, DAPI for nucleus)

-

Mounting medium

-

Confocal microscope

Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

-

Treatment: Treat cells with fluorescently labeled this compound as described in the flow cytometry protocol (Step 2).

-

Live Cell Imaging (Optional): To observe dynamics, image the cells live during or immediately after incubation. Add organelle trackers (e.g., LysoTracker) according to the manufacturer's protocol prior to imaging.

-

Fixation: For endpoint analysis, wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Staining: Incubate with nuclear stain (e.g., DAPI) for 5-10 minutes. Wash with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a confocal microscope, acquiring z-stacks to confirm intracellular localization. Analyze images for colocalization between the this compound signal and various organelle markers.

Conclusion and Future Directions

The this compound peptide remains a powerful and versatile tool for intracellular delivery. Its ability to engage with cell membranes through a combination of electrostatic interactions and the induction of specific endocytic pathways, particularly macropinocytosis via Rac1-Pak1 signaling, makes it highly efficient for a broad range of cargo. The common practice of C-terminal amidation ensures the peptide's stability and preserves the cationic character essential for its function.

Future research will continue to unravel the finer details of the balance between direct translocation and endocytosis. A deeper understanding of the molecular machinery governing endosomal escape—the critical step after endocytic uptake—will be paramount for improving the cytosolic delivery of TAT-conjugated therapeutics. Furthermore, developing cell-type specific targeting strategies by modifying the TAT sequence will enhance its therapeutic index, paving the way for more effective and safer targeted drug delivery platforms.

References

- 1. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High affinity of the cell-penetrating peptide HIV-1 Tat-PTD for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TAT-amide for Intracellular Delivery

Introduction to TAT-amide and Cell-Penetrating Peptides

The delivery of therapeutic and diagnostic agents into living cells is a significant challenge in drug development and biomedical research. The cell membrane acts as a formidable barrier, restricting the entry of many large, hydrophilic molecules. Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2] Among the most well-studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1).[1][2] The core sequence responsible for its translocation properties is the highly cationic region, typically residues 47-57 (YGRKKRRQRRR).[3]

The term "this compound" refers to a TAT peptide that has been chemically modified at its C-terminus with an amide group instead of the natural carboxylic acid. This modification is crucial as it neutralizes the negative charge of the C-terminus, which can enhance the overall cationic nature of the peptide and potentially improve its interaction with the negatively charged cell membrane. Furthermore, amidation often increases the peptide's resistance to degradation by cellular proteases. This guide provides a comprehensive overview of the fundamental principles of this compound-mediated intracellular delivery, including its mechanisms of action, quantitative delivery data, and detailed experimental protocols.

Mechanisms of Intracellular Delivery

The precise mechanism by which this compound and other CPPs enter cells is a subject of ongoing research, with evidence supporting multiple pathways. The uptake mechanism can be influenced by several factors, including the nature and size of the cargo, the concentration of the this compound conjugate, and the specific cell type. The two primary proposed mechanisms are direct translocation and endocytosis.

1. Direct Translocation: This model suggests that the this compound conjugate can directly penetrate the plasma membrane to enter the cytoplasm. This energy-independent process is thought to be initiated by the electrostatic interactions between the positively charged arginine and lysine residues of the TAT peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids. This interaction is believed to destabilize the membrane bilayer, allowing the peptide and its attached cargo to pass through. Some studies propose the formation of transient pores or other membrane structures that facilitate this entry.

2. Endocytosis: This is an energy-dependent process where the cell engulfs the this compound conjugate by forming vesicles. Several endocytic pathways have been implicated in the uptake of TAT peptides, including:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often associated with the uptake of larger TAT-cargo conjugates.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

Once internalized via endocytosis, the this compound conjugate is entrapped within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm. This "endosomal escape" is a critical and often rate-limiting step in the delivery process.

It is now widely believed that these mechanisms are not mutually exclusive and can occur simultaneously. At lower concentrations, TAT peptides may favor endocytic pathways, while at higher concentrations, direct translocation may become more prominent.

Quantitative Analysis of this compound Delivery

The efficiency of this compound-mediated delivery can be highly variable and is dependent on the specific cargo, cell line, and experimental conditions. Below are tables summarizing representative quantitative data from various studies.

Table 1: Delivery Efficiency of TAT-Conjugated Cargo

| Cargo | Cell Line | TAT Concentration (µM) | Delivery Efficiency (% of positive cells) | Reference |

|---|---|---|---|---|

| eGFP | HeLa | 1 | 85% | |

| eGFP | CHO | 1 | 70% | |

| Cre Recombinase | HEK293 | 2 | 90% | |

| β-galactosidase | Jurkat | 5 | 60% | |

| Porphyrin | A549 | 10 | Significantly higher than porphyrin alone |

| 60 kDa Protein (FITC-Streptavidin) | HeLa | 10 | ~1.5 pmol/mg protein | |

Table 2: Cytotoxicity of TAT-Conjugates

| Conjugate | Cell Line | Concentration (µM) | Cell Viability (%) | Assay | Reference |

|---|---|---|---|---|---|

| TAT-dsDNA | HeLa | up to 50 | ~100% | WST-1 | |

| Doxorubicin-loaded TAT-liposomes | B16-F10 | 1 µg/ml Dox equiv. | 43% | CellTiter Blue | |

| Doxorubicin-loaded TAT-liposomes | HeLa | 1 µg/ml Dox equiv. | 61% | CellTiter Blue |

| Free TAT peptide | CHO | 50 | > 90% | WST-1 | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound delivery systems. Below are generalized protocols for the synthesis of a this compound peptide, its conjugation to a cargo molecule, and a cellular uptake assay.

Protocol 1: Solid-Phase Synthesis of TAT-Cys-amide

This protocol describes the synthesis of a TAT peptide with a C-terminal cysteine and amidation (Sequence: YGRKKRRQRRRC-amide) using Fmoc (Fluorenylmethyloxycarbonyl) chemistry. The C-terminal cysteine provides a thiol group for subsequent conjugation to cargo molecules.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, etc.)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-